molecular formula C17H15N5O7S2 B2427746 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 307505-10-8

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide

Cat. No. B2427746
CAS RN: 307505-10-8
M. Wt: 465.46
InChI Key: LKANYGVDEKDBLD-UHFFFAOYSA-N
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Description

The compound is also known as N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

A new acyl derivative of sulfadimethoxine, which is similar to the compound , was synthesized and characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . After the complete consumption of the substrate, the reaction mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using various spectroscopic techniques . The compound has a molecular formula of C21H22N4O6S and an average mass of 474.487 Da .


Chemical Reactions Analysis

The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages .


Physical And Chemical Properties Analysis

The compound is a colorless block crystal with a melting point of 267–268 °C . Its IR (KBr) ν max is 3309 (m, –NH–CO–), 3240 (s, –NH–SO 2 –), 1693 (s,>C=O), 1628 (s,>C=C–H), 1587, 1485, 1447 (m to s, Ar–H), 1531 (s, N–H), 1381 (m, –CH 3), 1331 (s,>S=O), 1156 (s, Ph–Br), 1081 (s, C–N) cm −1 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antidepressant and Nootropic Agents : Compounds with similar structures, such as Schiff's bases and 2-azetidinones derived from isonicotinyl hydrazones, have been synthesized and evaluated for their potential antidepressant and nootropic activities. These studies suggest the utility of such compounds in developing central nervous system (CNS) active agents (Thomas et al., 2016).

  • Fluorescence Binding with Bovine Serum Albumin : Research on p-hydroxycinnamic acid derivatives, which share a structural resemblance with the query compound, has been conducted to investigate their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research is indicative of potential biological interactions and the binding affinity of similar compounds (Meng et al., 2012).

  • Antimicrobial Activity : New pyridothienopyrimidines and pyridothienotriazines were synthesized from compounds structurally related to the query compound and tested for their in vitro antimicrobial activities, demonstrating the potential of such compounds in antimicrobial applications (Abdel-rahman et al., 2002).

  • Herbicidal Activities : Studies on N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy)methyl]phenyl] substituted formamide derivatives related to the query compound have been synthesized and tested for herbicidal activities, although preliminary bioassays indicated no significant herbicidal activities at tested concentrations (Yuan-xiang, 2011).

Chemical Properties and Interactions

  • Binding Mode Analysis : Research involving pyrimidinylthiobenzoates, which are structurally related to the query compound, has been conducted to understand their binding modes with acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid biosynthesis. This research involves integrating molecular docking and 3D quantitative structure-activity relationship (QSAR) models, highlighting the potential of such compounds in the design of herbicidal agents (He et al., 2007).

Mechanism of Action

Target of Action

It is known to have anti-inflammatory effects , suggesting that it may interact with targets involved in the inflammatory response.

Mode of Action

The compound inhibits the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells . This suggests that it may act by reducing the production of reactive oxygen species, which are key mediators of inflammation.

Biochemical Pathways

Given its anti-inflammatory effects, it likely impacts pathways involved in the inflammatory response, such as the nf-κb pathway .

Result of Action

The compound has been shown to significantly downregulate the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, while upregulating the expression of the anti-inflammatory cytokine IL-10 . This suggests that it has a potent immunomodulatory effect against the inflammatory response.

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . The observational findings, gross anatomical analysis of visceral organs, and serological tests revealed the non-toxicity of the compound at the highest tested intraperitoneal (IP) dose of 100 mg/kg in acute toxicological studies in Balb/c mice .

properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O7S2/c1-28-14-9-13(19-17(20-14)29-2)21-31(26,27)11-5-3-10(4-6-11)18-16(23)12-7-8-15(30-12)22(24)25/h3-9H,1-2H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKANYGVDEKDBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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